molecular formula C8H17NO6 B13425720 N-Methoxy-N-methyl-beta-D-glucopyranosylamine

N-Methoxy-N-methyl-beta-D-glucopyranosylamine

Cat. No.: B13425720
M. Wt: 223.22 g/mol
InChI Key: CEYYBXHCZIZBGB-JAJWTYFOSA-N
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Preparation Methods

The synthesis of N-Methoxy-N-methyl-beta-D-glucopyranosylamine typically involves the reaction of beta-D-glucopyranosylamine with methoxy and methyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

N-Methoxy-N-methyl-beta-D-glucopyranosylamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to convert the compound into its oxidized form.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, often resulting in the formation of simpler amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

N-Methoxy-N-methyl-beta-D-glucopyranosylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-beta-D-glucopyranosylamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes. The methoxy and methyl groups play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

N-Methoxy-N-methyl-beta-D-glucopyranosylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C8H17NO6

Molecular Weight

223.22 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[methoxy(methyl)amino]oxane-3,4,5-triol

InChI

InChI=1S/C8H17NO6/c1-9(14-2)8-7(13)6(12)5(11)4(3-10)15-8/h4-8,10-13H,3H2,1-2H3/t4-,5-,6+,7-,8-/m1/s1

InChI Key

CEYYBXHCZIZBGB-JAJWTYFOSA-N

Isomeric SMILES

CN([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC

Canonical SMILES

CN(C1C(C(C(C(O1)CO)O)O)O)OC

Origin of Product

United States

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